molecular formula C8H16ClN B1584250 1-(2-Chloropropyl)piperidine CAS No. 698-92-0

1-(2-Chloropropyl)piperidine

Cat. No.: B1584250
CAS No.: 698-92-0
M. Wt: 161.67 g/mol
InChI Key: KFWCHHIRLGAWOS-UHFFFAOYSA-N
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Description

1-(2-Chloropropyl)piperidine is an organic compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

1-(2-Chloropropyl)piperidine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways. Additionally, this compound can bind to certain receptors, influencing their activity and modulating biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as protein kinases, which play a pivotal role in cell communication and function . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects can have significant implications for cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of metabolites that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the threshold levels at which these effects occur to ensure safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism . The compound undergoes various biochemical transformations, leading to the formation of metabolites that can participate in different metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biological activity and the extent of its interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process uses catalysts such as cobalt, ruthenium, or nickel to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate as bases.

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

1-(2-Chloropropyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloropropyl)piperidine is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-chloropropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWCHHIRLGAWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990058
Record name 1-(2-Chloropropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-92-0
Record name 1-(2-Chloropropyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropropyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloropropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropropyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(2-chloropropyl)piperidine in the synthesis of nickel Schiff base complexes and how does this influence their interaction with DNA?

A1: In this study [], this compound acts as an alkylating agent, reacting with a pre-synthesized nickel Schiff base complex containing a hydroxyl group. This reaction leads to the formation of complex 3, N,N'-bis-(4-((1-(3-propyl)piperidine)oxy)-salicylidine)meso-1,2-diphenylethylenediaminenickel(ii). The addition of the this compound moiety significantly influences the complex's interaction with DNA. While the parent complex without this alkyl chain shows limited interaction with a 16-mer duplex DNA molecule, complex 3 exhibits notable binding to a tetramolecular DNA quadruplex. This suggests that the presence of the this compound group, with its extended alkyl chain, contributes to the complex's selectivity for specific DNA structures, particularly tetramolecular quadruplexes.

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